
Endovion
Vue d'ensemble
Description
Applications De Recherche Scientifique
NS-3728 has a wide range of scientific research applications:
Mécanisme D'action
Target of Action
Endovion, also known as NS3728, primarily targets chloride ion channels , including a certain subtype that is crucial for cell division, cell migration, and the formation of new blood vessels (angiogenesis) . It is also a specific blocker of VRAC/VSOAC and an inhibitor of Anoctamin-1 (ANO1) channels .
Mode of Action
This compound acts by blocking these chloride ion channels . It inhibits the Ca2+-activated Cl- current (CaCC) by anoctamin (ANO) in a voltage-dependent manner . The IC50 against ANO1 is 2.1 and 0.7 μM at -95 and +50 mV, respectively .
Biochemical Pathways
It is known that the blockade of chloride ion channels disrupts the normal cellular processes such as cell division and migration, and angiogenesis . This could potentially affect various downstream signaling pathways, leading to changes in cellular functions.
Result of Action
In vitro studies have shown that this compound can reduce TNFα-induced cell apoptosis and increase the levels of p53 protein and its downstream signals, such as p21 Waf1/Cip1, Bax, Noxa, MDM2 . It also activates Caspase-9/-3 in cisplatin-sensitive cells . Furthermore, it has been shown to inhibit the proliferation of certain cell lines .
Analyse Biochimique
Biochemical Properties
Endovion plays a significant role in biochemical reactions by interacting with various biomolecules. It acts as an inhibitor for chloride channels, including the VRAC and ANO1 . The nature of these interactions involves the blocking of these channels, thereby influencing the transport of chloride ions across the cell membrane .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It has been observed to reduce TNFα-induced cell apoptosis and increase the level of p53 protein as well as downstream signals such as p21 Waf1/Cip1, Bax, Noxa, and MDM2 . Furthermore, this compound has been shown to inhibit the proliferation of certain cell lines .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with chloride ion channels. By blocking these channels, this compound disrupts the normal flow of chloride ions, which can influence various cellular processes, including cell division, cell migration, and the formation of new blood vessels (angiogenesis) .
Temporal Effects in Laboratory Settings
It is known that this compound can reduce the maximal taurine rate constant by more than 90% compared with untreated control cells .
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are currently not well-defined. Given its role as a chloride channel inhibitor, it is likely to interact with enzymes or cofactors involved in ion transport processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are largely determined by its role as a chloride channel inhibitor. It is likely to be distributed wherever these channels are present, influencing its localization or accumulation .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de NS-3728 implique la réaction de la 4-bromo-2-(1H-tétrazol-5-yl)aniline avec l'isocyanate de 3,5-bis(trifluorométhyl)phényle. La réaction est généralement effectuée dans un solvant organique tel que le diméthylsulfoxyde (DMSO) à des conditions de température contrôlées .
Méthodes de production industrielle : La production industrielle de NS-3728 suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique des mesures de contrôle de qualité strictes pour garantir une pureté et un rendement élevés. Le composé est généralement purifié par chromatographie liquide haute performance (CLHP) pour atteindre une pureté supérieure à 99 % .
Analyse Des Réactions Chimiques
Types de réactions : NS-3728 subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels réactifs tels que l'atome de brome et le cycle tétrazole .
Réactifs et conditions communs :
Réactions de substitution : Les réactifs courants comprennent les nucléophiles tels que les amines et les thiols. Les réactions sont généralement effectuées dans des solvants aprotiques polaires comme le DMSO ou l'acétonitrile.
Réactions d'oxydation et de réduction : Bien que moins courantes, NS-3728 peut subir une oxydation et une réduction dans des conditions spécifiques en utilisant des réactifs comme le peroxyde d'hydrogène ou le borohydrure de sodium.
Produits principaux : Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, la substitution avec une amine peut produire un dérivé amine correspondant de NS-3728 .
4. Applications de la recherche scientifique
NS-3728 a un large éventail d'applications de recherche scientifique :
Médecine : Exploré comme agent thérapeutique potentiel pour le cancer et l'anémie falciforme.
Industrie : Utilisé dans le développement de nouveaux agents pharmacologiques ciblant les canaux chlorure.
5. Mécanisme d'action
NS-3728 exerce ses effets en bloquant un sous-type spécifique de canaux ioniques chlorure. Ces canaux sont essentiels pour divers processus cellulaires, y compris la division cellulaire, la migration et l'angiogenèse . En inhibant ces canaux, NS-3728 peut perturber la prolifération et la propagation des cellules cancéreuses .
Composés similaires :
Tamoxifène : Un autre bloqueur des canaux chlorure, mais moins puissant que NS-3728.
SCO-101 : Partage un mécanisme d'action similaire mais diffère dans sa structure chimique et sa puissance.
Unicité de NS-3728 : NS-3728 est unique en raison de sa forte puissance et de sa spécificité pour les canaux ioniques chlorure. Il est également plus efficace pour inhiber la prolifération et la migration cellulaires par rapport aux composés similaires .
Comparaison Avec Des Composés Similaires
Tamoxifen: Another chloride channel blocker but less potent compared to NS-3728.
SCO-101: Shares a similar mechanism of action but differs in its chemical structure and potency.
Uniqueness of NS-3728: NS-3728 is unique due to its high potency and specificity for chloride ion channels. It is also more effective in inhibiting cell proliferation and migration compared to similar compounds .
Activité Biologique
Endovion, also known as SCO-101, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. Recent studies have highlighted its role as an inhibitor of splicing regulatory kinase 1 (SRPK1) and its implications in various cancer types, including castration-resistant prostate cancer (CRPC) and pancreatic cancer. This article delves into the biological activity of this compound, presenting data from clinical trials, case studies, and relevant research findings.
This compound has been identified as an SRPK1 inhibitor, which plays a crucial role in the regulation of splicing factors involved in transcription elongation. The inhibition of SRPK1 by this compound promotes transcription elongation and activates the unfolded protein response, particularly in cancer cells with cyclin-dependent kinase 12 (CDK12) inactivation. This mechanism is significant because CDK12 inactivation is associated with aggressive forms of prostate cancer that exhibit heightened MYC signaling, making these cells dependent on SRPK1 for survival .
Clinical Trials and Pharmacokinetics
This compound has undergone several clinical trials to assess its safety and efficacy. Notably, four phase 1 trials were conducted between 2001 and 2002 to evaluate its pharmacokinetic properties and adverse effects. A total of 92 healthy volunteers participated, receiving varying doses of this compound (5 mg to 200 mg). The trials reported a dose-dependent increase in unconjugated bilirubin levels as a notable adverse effect. Pharmacokinetic analysis indicated a log-linear elimination pattern with apparent oral clearances ranging from 315 to 2103 mL/h for single doses .
Summary of Phase 1 Trials
Trial Number | Dose Cohorts (mg) | Number of Volunteers | Notable Adverse Effects |
---|---|---|---|
Trial 1 | 5, 25, 50, 100, 200 | 48 | Increased bilirubin |
Trial 2 | 10, 50, 150 | 24 | Mild headache |
Trial 3 | 100 | 12 | Cold sensation |
Trial 4 | Various | Varies | No significant ECG changes |
Efficacy Against Cancer
Recent research has suggested that this compound may be effective as an add-on therapy in various cancers. In particular, it has shown promise against pancreatic cancer in ongoing clinical trials. The compound's ability to selectively target cancer cells with CDK12 inactivation positions it as a potential therapeutic agent for treating aggressive cancers .
Case Studies
Several case studies have documented the effects of this compound on different cancer types:
- Prostate Cancer : A study demonstrated that prostate cancer cells with CDK12 loss are sensitized to SRPK1 inhibition by this compound. High MYC expression correlated with increased SRPK1 levels, indicating that this compound could potentially be used to target these aggressive tumors .
- Sickle Cell Anemia : Although initially developed for sickle cell anemia, the pharmacokinetic data from early trials indicated that this compound might also have implications for oncological therapies due to its safety profile and biological activity .
Propriétés
Key on ui mechanism of action |
NS-3728 (Endovion) blocks a certain subtype of chloride ion channels important for cell division, cell migration and the formation of new blood vessels (angiogenesis). |
---|---|
Numéro CAS |
265646-85-3 |
Formule moléculaire |
C16H9BrF6N6O |
Poids moléculaire |
495.18 g/mol |
Nom IUPAC |
1-[3,5-bis(trifluoromethyl)phenyl]-3-[5-bromo-2-(2H-tetrazol-5-yl)phenyl]urea |
InChI |
InChI=1S/C16H9BrF6N6O/c17-9-1-2-11(13-26-28-29-27-13)12(6-9)25-14(30)24-10-4-7(15(18,19)20)3-8(5-10)16(21,22)23/h1-6H,(H2,24,25,30)(H,26,27,28,29) |
Clé InChI |
OQRAKHDEGGGWQO-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Br)C2=NNN=N2)NC(=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
SMILES canonique |
C1=CC(=C(C=C1Br)NC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=NNN=N3 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
NS3728; NS 3728; NS-3728. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.